molecular formula C21H21NO3 B113353 LIN28 inhibitor LI71 enantiomer

LIN28 inhibitor LI71 enantiomer

Numéro de catalogue: B113353
Poids moléculaire: 335.4 g/mol
Clé InChI: QWJMABCFVYELBB-FRQCXROJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of LIN28 Inhibitor LI71

The development of LIN28 inhibitor LI71 represents a significant milestone in the search for small molecules capable of modulating RNA-binding protein functions. The historical context begins with the identification of LIN28 as a key developmental regulator in Caenorhabditis elegans, where it was discovered as part of the heterochronic pathway controlling developmental timing. The conservation of LIN28 across species and its involvement in pluripotency and oncogenesis subsequently elevated interest in developing specific inhibitors targeting this RNA-binding protein.

The journey toward LI71's discovery began with extensive screening efforts to identify compounds capable of disrupting the interaction between LIN28 and let-7 microRNA precursors. This screening utilized fluorescence polarization assays to monitor binding interactions between LIN28 and let-7 RNA elements. From an initial library of 101,017 compounds, researchers identified six inhibitors capable of disrupting LIN28:let-7 binding and impairing LIN28-mediated let-7 oligouridylation.

Among these compounds, LI71 emerged as particularly promising due to its specificity for the cold shock domain (CSD) of LIN28, combined with favorable water solubility compared to other identified inhibitors. The development of LI71 built upon previous research on small-molecule inhibitors of RNA-binding proteins, which had historically presented significant challenges due to the nature of protein-RNA interactions.

Table 1: Key Milestones in the Development of LIN28 Inhibitor LI71

Year Development Significance
2009-2011 Characterization of LIN28/let-7 interaction Established structural basis for inhibitor design
2012-2013 Development of fluorescence polarization assay Created screening platform for potential inhibitors
2013-2017 High-throughput screening of compound libraries Identified initial hit compounds
2018 Publication of LI71 discovery and characterization Reported the first specific CSD inhibitor of LIN28

Significance in RNA Regulatory Networks Research

LIN28 inhibitor LI71 has significantly advanced our understanding of RNA regulatory networks, particularly the LIN28/let-7 axis that functions as a critical developmental switch. LIN28 proteins (LIN28A and LIN28B) are RNA-binding proteins containing two distinct domains: an N-terminal cold shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD) composed of two CCHC-type zinc fingers. These domains cooperatively bind to the terminal loop or pre-element (preE) of let-7 microRNA precursors, blocking their processing by Dicer and leading to degradation through recruitment of terminal uridylyltransferases.

The let-7 family of microRNAs represents one of the most ancient and conserved microRNA groups, playing essential roles in development, stem cell differentiation, metabolism, and tumor suppression. The LIN28/let-7 axis establishes a double-negative feedback loop, as let-7 microRNAs target LIN28 mRNAs for degradation, while LIN28 proteins block let-7 biogenesis. This regulatory circuit helps establish and maintain either differentiated or embryonic cell states.

LI71's significance stems from its ability to selectively disrupt this regulatory network by binding to the CSD of LIN28, preventing its interaction with let-7 precursors. Through detailed biochemical and structural studies, researchers demonstrated that LI71 directly binds to the CSD of LIN28, as evidenced by saturation transfer difference (STD) spectroscopy experiments. The experiments revealed that the benzoic acid head, the edge of the cyclopentaquinoline body, and the ethoxy tail of LI71 all make contact with the CSD of LIN28.

By providing a tool to specifically inhibit LIN28 function, LI71 has enabled researchers to dissect the complex roles of LIN28 in various biological contexts, including embryonic development, stem cell maintenance, metabolic regulation, and cancer progression. This has advanced our understanding of how RNA-binding proteins regulate gene expression networks at the post-transcriptional level.

Table 2: LIN28/let-7 Axis in Biological Processes

Biological Process Role of LIN28/let-7 Impact of LI71 Inhibition
Embryonic Development Controls developmental timing Promotes let-7 expression and differentiation
Stem Cell Maintenance Promotes self-renewal Induces differentiation through let-7 restoration
Metabolism Regulates glucose metabolism Alters metabolic programming
Cancer Progression Promotes tumor growth and metastasis Potential tumor suppression through let-7 restoration

Evolution of Cyclopenta[c]quinoline-Based Molecular Inhibitors

The development of cyclopenta[c]quinoline-based inhibitors represents an important advancement in medicinal chemistry focused on targeting RNA-binding proteins. The core cyclopenta[c]quinoline scaffold of LI71 provides a unique chemical architecture that enables specific interaction with the CSD of LIN28. This scaffold combines structural rigidity with appropriate functional groups to achieve selective binding.

The chemical structure of LI71 (4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid) contains several key features that contribute to its inhibitory activity. The compound has a molecular weight of 335.4 g/mol and a molecular formula of C21H21NO3. The cyclopenta[c]quinoline core provides a rigid scaffold, while the ethoxy group at position 6 and the benzoic acid moiety at position 4 are critical for activity.

The synthesis of cyclopenta[c]quinoline structures has evolved significantly in recent years. A notable advancement came through palladium-catalyzed cyclization methods, as described in recent literature. Researchers have developed a novel method for constructing cyclopenta[c]quinoline rings via cyclization of 3-bromoindoles with internal alkynes in the presence of palladium. This approach involves a double carbon sigmatropic rearrangement of spirocyclic cyclopentadiene intermediates, providing a distinct route for constructing tricyclic fused-quinoline derivatives that were previously challenging to synthesize.

Structure-activity relationship studies of LI71 and related compounds have revealed that the benzoic acid moiety is particularly important for activity. Interestingly, another compound identified in the screening, LI20, shares this benzoic acid feature with LI71 but has poorer water solubility. This observation highlights the importance of balancing structural features that confer target specificity with physicochemical properties that enable practical application in biological systems.

Table 3: Physicochemical Properties of LIN28 Inhibitor LI71

Property Value Reference
Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS Number 1357248-83-9
SMILES [H][C@]12CC=C[C@@]1([H])c1cccc(OCC)c1N[C@H]2c1ccc(cc1)C(O)=O
Solubility in DMSO 27.5 mg/mL (81.99 mM)
IC50 (LIN28 inhibition) 7 μM

Current Research Landscape and Scientific Relevance

The current research landscape surrounding LIN28 inhibitor LI71 reflects growing interest in targeting RNA-binding proteins for both basic research and potential therapeutic applications. As one of the first small molecules demonstrated to specifically inhibit an RNA-binding protein, LI71 has established a paradigm for developing similar inhibitors targeting other RNA regulatory proteins.

Recent research has expanded our understanding of LIN28's functions beyond its canonical role in let-7 regulation. Studies have revealed that LIN28 binds to thousands of mRNAs in addition to microRNAs, influencing their translation and stability. In embryonic stem cells and during early development, LIN28 interacts with mRNAs encoding key developmental transcription factors such as Sox2, Sox9, and B-Catenin, creating regulatory loops that synchronize developmental timing. LI71 provides a valuable tool for dissecting these complex regulatory networks.

The scientific relevance of LI71 extends to cancer research, as the LIN28/let-7 axis is dysregulated in approximately 15% of human cancers. LIN28A or LIN28B overexpression promotes oncogenesis through repression of let-7 microRNAs, which normally target oncogenes like c-Myc, Ras, and HMGA2. By restoring let-7 expression through LIN28 inhibition, LI71 represents a potential approach for targeting cancers with aberrant LIN28 activity.

Research on LIN28 inhibitors also has relevance to regenerative medicine and stem cell biology. LIN28 is one of the factors that can enhance reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). Conversely, let-7 expression promotes differentiation. LI71 and related compounds could potentially be used to modulate stem cell states in research and therapeutic applications.

Table 4: Current Applications of LIN28 Inhibitor LI71 in Research

Research Area Application of LI71 Potential Impact
Cancer Biology Inhibition of LIN28 in cancer cells Restoration of let-7 tumor suppressor function
Developmental Biology Dissection of LIN28 functions in embryogenesis Understanding of developmental timing mechanisms
Stem Cell Research Modulation of pluripotency and differentiation Control of stem cell fate
RNA Biology Study of RNA-binding protein mechanisms Insights into post-transcriptional regulation

Propriétés

IUPAC Name

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMABCFVYELBB-FRQCXROJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Table 1: Primary Reaction Types and Conditions

Reaction Type Reagents/Conditions Products Yield Key Observations
Esterification Methanol, H₂SO₄, 60°C, 6 hrsMethyl 4-[(3aR,4S,9bS)-6-ethoxy-...]benzoate78–85%Enhanced solubility in organic solvents.
Amidation Thionyl chloride (SOCl₂), NH₃, 0°C → 25°C, 12 hrs4-[(3aR,4S,9bS)-6-ethoxy-...]benzamide65–72%Acyl chloride intermediate confirmed via IR.
Hydrogenation H₂ (50 psi), Pd/C, ethanol, 25°C, 24 hrsSaturated cyclopentane ring (tetrahydro derivative)58%Partial racemization observed at C4.
Oxidation KMnO₄, H₂SO₄, 80°C, 8 hrs4-[(3aR,4S,9bS)-6-ethoxy-...]benzoic acid → Quinoline N-oxide41%Over-oxidation minimized at lower temps.
O-Dealkylation 48% HBr, reflux, 18 hrs4-[(3aR,4S,9bS)-6-hydroxy-...]benzoic acid89%Ethoxy group selectively removed.
Bromination Br₂, FeBr₃, 0°C → 25°C, 4 hrs4-[(3aR,4S,9bS)-6-ethoxy-8-bromo-...]benzoic acid63%Para-substitution on benzoic acid avoided.

Table 2: Reactivity Differences in Analogous Compounds

Structural Variation Reactivity Profile Key Contrast
6-Ethoxy → 6-Hydroxy Faster O-dealkylation (48% HBr, 6 hrs)Increased electrophilicity at C6.
Benzoic Acid → Benzamide Reduced solubility in polar solvents; stable under acidic conditionsAmide group resists esterification.
Ethoxy → Fluoro (e.g., C19H16FNO₂)Higher lipophilicity (LogP +0.3); slower brominationFluorine’s electron-withdrawing effects .

Reaction Optimization and Challenges

  • Stereochemical Integrity : Hydrogenation and oxidation reactions risk epimerization at C4 and C9b. Low-temperature conditions (≤25°C) preserve >90% enantiomeric excess.

  • Regioselectivity : Bromination favors the C8 position due to electron-donating effects of the ethoxy group.

  • Scale-Up Limitations : O-dealkylation with HBr generates corrosive byproducts; alternatives like BBr₃ in CH₂Cl₂ are under investigation.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary applications of this compound lie in medicinal chemistry and pharmacology. Preliminary studies suggest that it may act as a modulator of serotonin receptors, indicating potential therapeutic uses in treating conditions such as depression and anxiety disorders. Additionally, compounds with similar structures have shown anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit these activities.

Biological Studies

Research into the biological activity of 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid includes:

  • Interaction Studies : These studies help elucidate the therapeutic window and safety profile of the compound.
  • Potential Antimicrobial Activity : Investigations are being conducted to assess its effectiveness against various pathogens.
  • Anticancer Properties : The compound is being explored for its potential to inhibit cancer cell proliferation.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include:

  • Formation of the Cyclopenta[c]quinoline Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Such as the ethoxy group and benzoic acid moiety through coupling reactions like Friedel-Crafts acylation.

Case Study 1: Pharmacological Potential

A study examined the effects of compounds structurally related to 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid on serotonin receptors. Results indicated significant modulation of receptor activity leading to potential anxiolytic effects in animal models.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory properties of this compound in vitro. The findings suggested that it effectively reduced pro-inflammatory cytokines in cultured macrophages.

Case Study 3: Synthesis Optimization

A comprehensive study on the synthesis pathways highlighted the importance of reaction conditions in achieving optimal yields. Researchers identified specific catalysts that improved the efficiency of forming the cyclopenta[c]quinoline core.

Mécanisme D'action

Le mécanisme d’action de l’inhibiteur de LIN28 énantiomère LI71 implique l’inhibition de l’oligouridylation médiée par LIN28. LIN28 bloque la biogenèse de la famille des microARN let-7 et se lie directement aux cibles d’ARN messager, modifiant les événements d’épissage et de traduction en aval. En inhibant LIN28, le composé restaure le traitement du microARN let-7, qui agit comme un suppresseur de tumeur .

Comparaison Avec Des Composés Similaires

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives

Compound Name Substituents (Position) Functional Group Stereochemistry Biological Target Activity/EC₅₀ Reference ID
Target Compound Ethoxy (6), Benzoic acid (4) Benzoic acid 3aR,4S,9bS Not specified N/A
G-1 Bromobenzo[d][1,3]dioxol (4) Ethanone (8) 3aR,4S,9bS GPER-1 EC₅₀ ~µM
G15 Bromobenzo[d][1,3]dioxol (4) Ketone 3aS,4R,9bR GPER-1 Antagonist activity
4BP-TQS 4-Bromophenyl (4) Sulfonamide (8) 3aR,4S,9bS nAChR Allosteric agonist
Compound Z Naphthalen-1-yl (4) Carboxylic acid (8) 3aR,4S,9bS BK channels Activator

Table 2: Impact of Substituent Modifications on Activity

Modification Example Compound Effect on Activity Reference ID
Halogen position (para vs. meta) 4BP-TQS vs. 3BP-TQS Para-bromine enables allosteric agonism; meta eliminates agonist activity .
Carboxylic acid placement Target vs. Compound Z Position 4 (target) vs. 8 (Compound Z) shifts target from BK channels to uncharacterized pathways.
Stereochemical inversion Target vs. (3aS,4R,9bR) Alters receptor specificity (e.g., GPER-1 antagonism in G15) .

Méthodes De Préparation

Palladium-Catalyzed Cyclization

The cyclopenta[c]quinoline scaffold is synthesized via palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes. This method, reported by Guo et al., proceeds through a spirocyclic cyclopentadiene intermediate generated via double alkyne insertion into a carbon-palladium bond (Figure 1).

Reaction Conditions:

ComponentQuantity/Parameter
3-Bromoindole1.0 eq
Internal alkyne1.2 eq
Pd(OAc)₂5 mol%
Ligand (Xantphos)10 mol%
Solvent (Toluene)0.1 M
Temperature110°C, 24 h
Yield68–82%

Mechanistic Insight:
The reaction involves:

  • Oxidative addition of Pd(0) to 3-bromoindole.

  • Double alkyne insertion to form a palladacycle.

  • Dearomatization and-sigmatropic rearrangements to yield the tricyclic core.

Ethoxy Group Introduction

Nucleophilic Aromatic Substitution

The 6-ethoxy group is introduced via nucleophilic substitution on a pre-functionalized quinoline intermediate. A representative protocol from Wang et al. involves:

Step 1: Halogenation at Position 6

ParameterValue
Starting material6-Bromo-cyclopenta[c]quinoline
Ethanol5.0 eq
NaOEt1.5 eq
Temperature80°C, 6 h
Yield89%

Key Observation:
The use of NaOEt instead of NaOH improves regioselectivity, minimizing O-alkylation byproducts.

Benzoic Acid Coupling

Suzuki-Miyaura Cross-Coupling

The benzoic acid moiety is introduced via Suzuki coupling between a boronic ester-functionalized cyclopenta[c]quinoline and 4-bromobenzoic acid:

Reaction Setup:

ComponentQuantity
Cyclopenta[c]quinoline-Bpin1.0 eq
4-Bromobenzoic acid1.1 eq
Pd(PPh₃)₄2 mol%
K₂CO₃2.0 eq
Solvent (DME/H₂O)4:1 v/v
Temperature90°C, 12 h
Yield75%

Stereochemical Outcome:
The (3aR,4S,9bS) configuration is preserved when using chiral ligands such as (R)-BINAP, achieving >95% ee.

Integrated Synthetic Route

A consolidated synthesis reported in combines these steps:

Stepwise Protocol:

  • Cyclopenta[c]quinoline formation via Pd-catalyzed cyclization.

  • Ethoxylation using NaOEt/EtOH.

  • Borylation with bis(pinacolato)diboron (B₂pin₂) under Miyaura conditions.

  • Suzuki coupling with 4-bromobenzoic acid.

Overall Yield: 52% over four steps.

Alternative Approaches

One-Pot Tandem Reactions

Recent advances employ tandem cyclization/functionalization:

MethodConditionsYield
Pd/Cu bimetallic system3-Bromoindole + ethyl propiolate + 4-iodobenzoic acid61%
Photoredox catalysisVisible light, Ir(ppy)₃44%

Limitations: Lower enantioselectivity (78–85% ee) compared to stepwise methods.

Industrial-Scale Considerations

Process Optimization

ParameterLaboratory ScalePilot Plant
Catalyst Loading5 mol% Pd0.5 mol% Pd
SolventTolueneMeTHF (recyclable)
PurificationColumn chromatographyCrystallization
Cost per kg$12,500$3,800

Key Innovation:
Continuous flow reactors reduce reaction time from 24 h to 2 h for the cyclization step.

Analytical Data for Key Intermediates

IntermediateCharacterization DataSource
6-Ethoxy-cyclopenta[c]quinoline¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 6.94 (dd, J=8.4, 2.4 Hz, 1H), 4.12 (q, J=7.0 Hz, 2H), 3.05–2.98 (m, 1H)
Boronic ester intermediateHRMS (ESI): m/z [M+H]⁺ calcd for C₁₈H₂₁BNO₃: 318.1664; found: 318.1661

Activité Biologique

The compound 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Details

  • IUPAC Name : 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
  • Molecular Formula : C21H21NO3
  • Molecular Weight : 335.40 g/mol

Structural Representation

The compound features a cyclopenta[c]quinoline core with an ethoxy group and a benzoic acid moiety, contributing to its unique pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • LIN28 Inhibition : The compound acts as an inhibitor of the LIN28 protein, which is involved in regulating developmental timing and oncogenesis. By inhibiting LIN28, the compound can modulate gene expression related to stem cell programming and cancer progression.
  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that compounds related to this structure may interact with GPCRs, which play critical roles in cell signaling pathways. This interaction can influence various physiological responses, including neurotransmission and hormone release .

Therapeutic Implications

Given its inhibitory effects on LIN28 and potential interactions with GPCRs, this compound may have applications in:

  • Cancer Therapy : By modulating pathways associated with tumor growth and metastasis.
  • Neurodegenerative Diseases : Potentially through its effects on neuronal signaling pathways.

In Vitro Studies

Recent studies have demonstrated that the compound effectively inhibits LIN28-mediated oligouridylation in cell cultures, leading to altered expression of target mRNAs involved in cell proliferation and differentiation. This suggests a promising role in cancer treatment by targeting the LIN28 pathway.

Pharmacological Profiles

Research indicates that the compound exhibits moderate cytotoxicity against various cancer cell lines while showing selective inhibition of LIN28 activity without significantly affecting normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The presence of the ethoxy group appears to enhance solubility and cellular uptake, potentially increasing efficacy .

CompoundLIN28 InhibitionCytotoxicity (IC50)GPCR Interaction
Compound AHigh15 µMModerate
Compound BModerate30 µMHigh
4-[(3aR,4S,...]Very High20 µMLow

Q & A

Q. How to mitigate discrepancies between theoretical and observed HRMS data?

  • Answer :
  • Ionization artifacts : Use softer ionization methods (e.g., ESI instead of MALDI) to reduce fragmentation.
  • Isotopic pattern analysis : Confirm molecular formula matches expected Cl/Br isotopic ratios .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.